molecular formula C11H9NO3 B14318314 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene CAS No. 113682-41-0

2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene

Cat. No.: B14318314
CAS No.: 113682-41-0
M. Wt: 203.19 g/mol
InChI Key: CGFSLCJIQPVUSH-UHFFFAOYSA-N
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Description

2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl group at the second position, a nitro group at the eighth position, and an epoxide ring spanning the first and fourth positions of the naphthalene core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-dihydronaphthalene followed by the formation of the epoxide ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and peracids for the epoxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions that are ortho or para to the nitro group.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The epoxide ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent adducts with proteins and DNA .

Comparison with Similar Compounds

2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene can be compared with other naphthalene derivatives such as:

    1,4-Dihydro-1,4-epoxynaphthalene: Lacks the methyl and nitro groups, making it less reactive.

    2-Methyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the nitro group, resulting in different chemical and biological properties.

    8-Nitro-1,4-dihydro-1,4-epoxynaphthalene:

Properties

CAS No.

113682-41-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

10-methyl-3-nitro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C11H9NO3/c1-6-5-9-7-3-2-4-8(12(13)14)10(7)11(6)15-9/h2-5,9,11H,1H3

InChI Key

CGFSLCJIQPVUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C3=C(C1O2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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